molecular formula C11H9BrClN3O2 B8056140 5-bromo-2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone

5-bromo-2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone

Cat. No.: B8056140
M. Wt: 330.56 g/mol
InChI Key: XQPXBRVJZCWQST-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone is a chemical compound characterized by its bromine, chlorine, and methoxy groups attached to a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone typically involves multiple steps, starting with the bromination of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone. This reaction requires specific conditions, such as the use of bromine in an inert solvent like dichloromethane, under controlled temperature and light exposure to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Replacement of the bromine atom with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-bromo-2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone is studied for its potential as a bioactive molecule. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the design of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 5-bromo-2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

  • 2-(3-Chloro-4-methoxyanilino)-4(3H)-pyrimidinone

  • 5-Bromo-2-methoxyaniline

  • 3-Chloro-4-methoxyaniline

Uniqueness: 5-Bromo-2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone stands out due to its combination of bromine and chlorine atoms, which impart distinct chemical properties compared to its similar counterparts

Properties

IUPAC Name

5-bromo-2-(3-chloro-4-methoxyanilino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3O2/c1-18-9-3-2-6(4-8(9)13)15-11-14-5-7(12)10(17)16-11/h2-5H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPXBRVJZCWQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=C(C(=O)N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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